
5-(Azetidin-3-yloxy)-2-methylpyridine
概要
説明
5-(Azetidin-3-yloxy)-2-methylpyridine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, a four-membered nitrogen-containing ring, attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom. The presence of these rings imparts unique chemical properties to the compound, making it a valuable subject for research in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yloxy)-2-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of more cost-effective starting materials and greener reaction conditions to minimize environmental impact. For instance, the use of microchannel reactors for green oxidation reactions can be employed to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
5-(Azetidin-3-yloxy)-2-methylpyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: TEMPO, acetonitrile, elevated temperatures.
Reduction: Lithium aluminium hydride, anhydrous conditions.
Substitution: Boronic acids, palladium catalysts, base (e.g., potassium carbonate), solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
5-(Azetidin-3-yloxy)-2-methylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism by which 5-(Azetidin-3-yloxy)-2-methylpyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This interaction can disrupt biochemical pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-(Azetidin-3-yloxy)-2-bromopyridine: Similar structure but with a bromine atom, used in different synthetic applications.
5-(Azetidin-3-yloxy)-2-methoxypyridine: Contains a methoxy group, offering different reactivity and applications.
5-(Azetidin-3-yloxy)-2-methylpyrimidine: Similar structure but with a pyrimidine ring, used in different biological studies.
Uniqueness
5-(Azetidin-3-yloxy)-2-methylpyridine stands out due to its specific combination of the azetidine and pyridine rings, which imparts unique chemical and biological properties
特性
IUPAC Name |
5-(azetidin-3-yloxy)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIBSGKGUCMJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

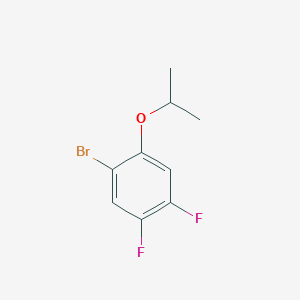
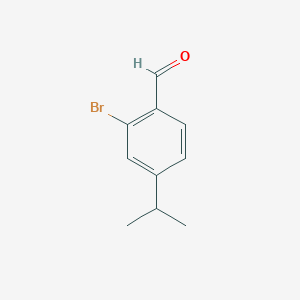
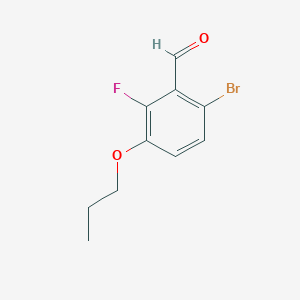
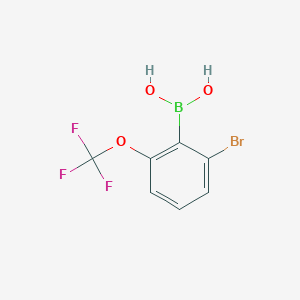
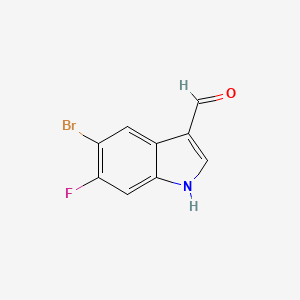
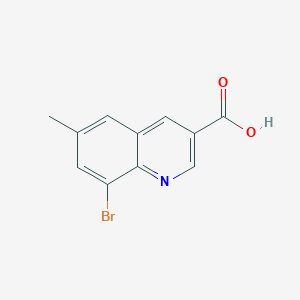


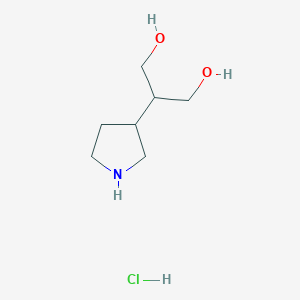
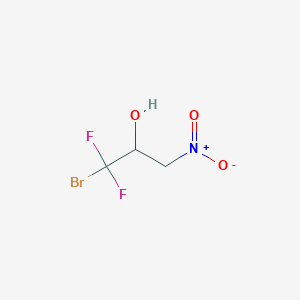
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B1377599.png)

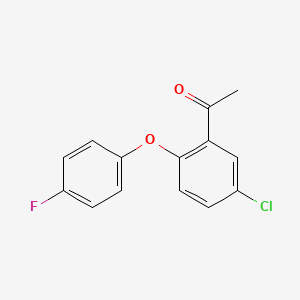
![2-Chloro-6-{[3-(trifluoromethoxy)phenyl]methoxy}pyrazine](/img/structure/B1377606.png)
